![molecular formula C10H9ClFNO3 B3024565 4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid CAS No. 303137-77-1](/img/structure/B3024565.png)
4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid
Vue d'ensemble
Description
The compound “4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H9ClFNO3 . It is a solid substance at room temperature . This compound is an impurity of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .
Molecular Structure Analysis
The molecular structure of “4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid” consists of a carboxylic acid group (-COOH), an amine group (-NH2), and a phenyl ring with chlorine and fluorine substituents . The InChI code for this compound is 1S/C10H9ClFNO3/c11-7-5-6 (1-2-8 (7)12)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis
The compound “4-[(3-Chloro-4-fluorophenyl)amino]-4-oxobutanoic acid” is a solid at room temperature . It has a molecular weight of 245.64 . The InChI code for this compound is 1S/C10H9ClFNO3/c11-7-5-6 (1-2-8 (7)12)13-9 (14)3-4-10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) .Applications De Recherche Scientifique
Crystal Structure and Stability Analysis :
- BFAOB has been synthesized and analyzed using single crystal X-ray diffraction (SC-XRD) revealing two crystallographically different molecules in the asymmetric unit. Its stability is demonstrated through DFT calculations, highlighting its potential in material science and chemistry applications (Ashfaq et al., 2021).
Spectroscopic and Structural Investigations :
- Similar compounds, such as derivatives of butanoic acid, have been examined using FT-IR, FT-Raman spectra, and DFT approach. These studies provide insights into the stability, molecular interactions, and potential applications in nonlinear optical materials (Vanasundari et al., 2018).
Vibrational Spectroscopic Studies :
- The vibrational spectra and molecular structure of chloramphenicol derivatives have been studied. These investigations are crucial for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Fernandes et al., 2017).
Synthesis of New Compounds and Analysis :
- Research includes the synthesis of new fluorine-containing compounds, demonstrating the versatility of fluorophenyl groups in the creation of biologically active molecules. This research is significant in the field of medicinal chemistry and drug development (Holla et al., 2003).
Enzymatic Reduction Studies in Organic Chemistry :
- Studies have been conducted on the enzyme-catalyzed asymmetric reduction of similar compounds, highlighting the utility of these compounds in producing chiral building blocks for pharmaceutical synthesis (Shimizu et al., 1990).
Investigations into Potential Inhibitors and Neuroprotective Agents :
- Research into related compounds has found that they can act as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting potential neuroprotective properties (Drysdale et al., 2000).
Molecular Docking and Biological Activity Studies :
- Docking studies have been used to explore the biological activities of butanoic acid derivatives, indicating their potential as pharmacological agents (Vanasundari et al., 2018).
Synthesis and Characterization of Novel Compounds :
- The synthesis and characterization of new complexes of related compounds with transition metal ions have been studied, which is significant for their potential applications in material science and catalysis (Ferenc et al., 2017).
Synthesis of Surfactants and Antimicrobial Screening :
- New surfactants containing a benzene ring have been synthesized, showing the potential of these compounds in applications like detergents and antimicrobial agents (Chen et al., 2013).
Cytotoxic Activity and Molecular Docking Studies in Cancer Research :
- Investigations into derivatives of quinoline-4-carboxylic acid, including amino and fluoro-substituted compounds, have shown significant anticancer activity, demonstrating their potential in the development of new cancer therapies (Bhatt et al., 2015).
Safety and Hazards
The safety data sheet for a similar compound, 4-Amino-3-fluorophenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target .
Biochemical Pathways
Based on its structure, it may be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular signaling and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, certain conditions may enhance or inhibit its interaction with its targets .
Disclaimer
Always refer to the original sources for complete and accurate information .
Propriétés
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO3/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVBTHXWDPUJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393488 | |
| Record name | 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303137-77-1 | |
| Record name | 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40393488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



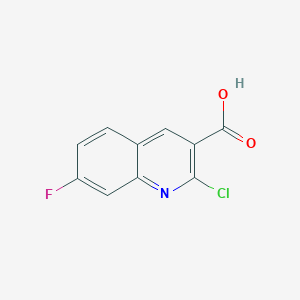
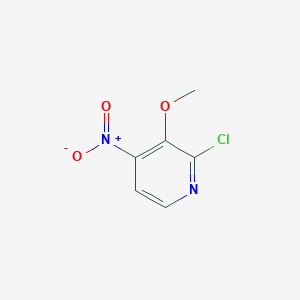
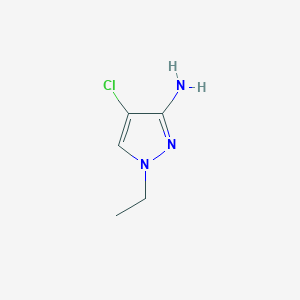



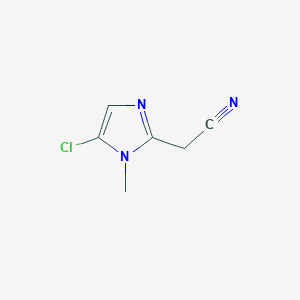
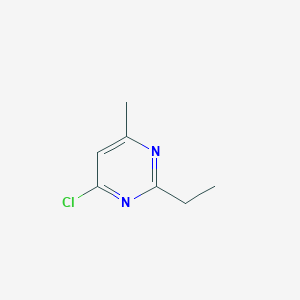
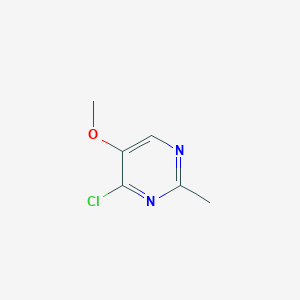

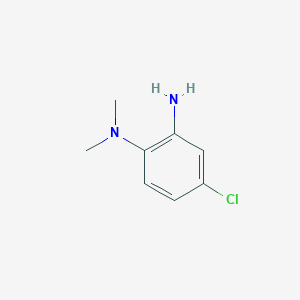
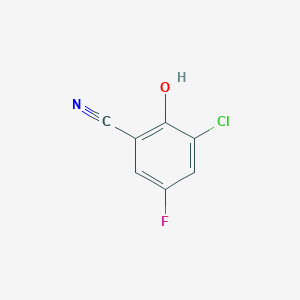

![7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3024504.png)